molecular formula C16H21ClN2O3S B2968333 N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2034589-70-1

N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2968333
CAS No.: 2034589-70-1
M. Wt: 356.87
InChI Key: NYUPYSWONCDKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a oxalamide core functionalized with both a 3-chloro-4-methylphenyl group and a unique 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl moiety. The structural combination of the aromatic chloro-substituent and the sulfur-containing thiopyran ring system may offer valuable properties for investigating structure-activity relationships in medicinal chemistry and drug discovery. This compound is provided as a high-purity material for research applications. It is intended for use in laboratory settings only and is not classified as a drug or approved for any diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c1-11-3-4-12(9-13(11)17)19-15(21)14(20)18-10-16(22-2)5-7-23-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUPYSWONCDKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring and a thiopyran moiety. Its molecular formula is C15H20ClN2O3S, with a molecular weight of 348.85 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Protein Kinase Inhibition : Compounds with similar scaffolds have been shown to modulate protein kinase activity, which plays a crucial role in various signaling pathways associated with cell growth and proliferation .
  • Antioxidant Activity : The presence of the thiopyran moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or other biochemical processes .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeAssay MethodResultReference
Protein Kinase InhibitionKinase assayIC50 = 150 nM
Antioxidant CapacityDPPH assay% Inhibition = 75%
CytotoxicityMTT assayIC50 = 50 µM
Enzyme InhibitionEnzyme kineticsKi = 200 nM

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results showed significant cytotoxic effects, particularly against breast cancer cells, indicating its potential as an anticancer agent .
  • Study on Neuroprotective Effects : Another research effort focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions, suggesting therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Structural Variations :

  • N1 Substituents : Chlorinated aromatic rings (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) dominate in analogs, with methyl or methoxy groups modulating steric and electronic effects.
  • N2 Substituents : Heterocyclic moieties (e.g., thiazole, piperidine, thiopyran) or alkyl chains with hydroxyl/methoxy groups are common, influencing solubility and target binding.

Table 1: Structural and Analytical Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application (if reported) Reference
N1-(3-Chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide (Target) C₁₈H₂₂ClN₂O₃S 381.89* N1: 3-chloro-4-methylphenyl; N2: 4-methoxytetrahydrothiopyran-methyl Not reported -
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) C₁₈H₁₇ClFNO₃ 349.79 N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl Cytochrome P450 4F11 inhibitor
N1-(4-Chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide (115) C₁₆H₁₄ClN₂O₃ 317.75 N1: 4-chlorophenyl; N2: 4-hydroxybenzyl Not explicitly reported
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (8) C₂₁H₂₈Cl₃N₃O₃S 515.89 N1: 4-chlorophenyl; N2: thiazole-piperidine hybrid HIV entry inhibitor
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide C₁₄H₂₁N₃O₅S 343.40 N1: 4-(2-hydroxyethoxy)thiopyran-methyl; N2: 5-methylisoxazole Not reported

*Calculated using molecular formula.

Bioactivity and Functional Insights

  • Antiviral Activity : Compounds 8 and 9 (–2) demonstrated efficacy as HIV entry inhibitors, with LC-MS and HPLC data confirming purity (>95%) . The thiopyran-methyl group in the target compound may similarly enhance membrane permeability or target binding.
  • Enzyme Inhibition : Compound 28 () inhibited cytochrome P450 4F11, highlighting the role of halogenated aryl groups in enzyme interaction . The 3-chloro-4-methylphenyl group in the target compound may confer analogous selectivity.
  • Structural Flexibility: The thiopyran ring in the target compound (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.